![molecular formula C4H10ClN B2487153 2-Methylazetidine hydrochloride CAS No. 1152113-37-5](/img/structure/B2487153.png)
2-Methylazetidine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of azetidine derivatives often involves strategies that include cyclization reactions, nucleophilic substitutions, and catalytic hydrogenation. For instance, the synthesis of 2-carboxy-4-methylazetidine, an analog of 2-methylazetidine, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield the title compound (Soriano, Podraza, & Cromwell, 1980). Another approach for synthesizing (S)-2-methylazetidine involves the cyclization of a 1,3-bis-triflate or chemoselective reduction of N-Boc azetidine-2-carboxylic acid (Dowling et al., 2016).
Molecular Structure Analysis
Azetidine derivatives, including 2-methylazetidine, exhibit diverse molecular structures that influence their chemical reactivity and physical properties. The structural analysis often involves conformational studies to understand the spatial arrangement of atoms within the molecule. For example, the synthesis and characterization of various azetidine derivatives reveal the importance of steric and electronic effects in determining their molecular configuration and reactivity (Rodebaugh & Cromwell, 1971).
Chemical Reactions and Properties
Azetidine derivatives participate in a range of chemical reactions, reflecting their versatile chemical properties. They can undergo nucleophilic substitution reactions, ring expansion, and functionalization to generate a variety of structural motifs. For example, 2-(dichloromethylene)azetidines are stable strained cyclic enamines that exhibit smooth reactions towards electrophilic reagents, highlighting their potential as intermediates in organic synthesis (Mangelinckx, Boeykens, & Kimpe, 2008).
Physical Properties Analysis
The physical properties of azetidine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure and substitution pattern on the azetidine ring. For example, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride demonstrates the influence of substituents on the azetidine ring's physical properties, including yield and purity, which are essential for industrial applications (Zhang Zhi-bao, 2011).
Chemical Properties Analysis
The chemical properties of 2-methylazetidine hydrochloride, such as acidity, basicity, and reactivity towards various reagents, can be inferred from studies on related azetidine derivatives. These properties are pivotal in determining the compound's behavior in chemical syntheses and its interactions with biological systems. The reactivity of azetidine derivatives with electrophilic and nucleophilic reagents underscores their utility in constructing complex molecular architectures (He et al., 2012).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Polyhydroxylated Azetidine Iminosugars : 2-Methylazetidine derivatives, such as 3-hydroxy-N-methylazetidine-2-carboxylic acid, have been synthesized from D-glucose. These compounds exhibit significant inhibitory activity against amyloglucosidase from Aspergillus niger (Lawande et al., 2015).
- Development of Scalable Syntheses : Scalable syntheses for (S)-2-methylazetidine as a bench-stable crystalline salt have been developed, suitable for large-scale production (Dowling et al., 2016).
- Synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride : This compound has been synthesized with high purity and suitability for industrialization (Zhang Zhi-bao, 2011).
Applications in Medicinal Chemistry
- Glycosidase Inhibitory Activity : Azetidine iminosugars derived from 2-methylazetidine have shown potent inhibitory activity against various glycosidase enzymes, with potential implications in medicinal chemistry (Lawande et al., 2017).
- Non-Proteinogenic Amino Acids for Medicinal Chemists : 3-Hydroxyazetidine carboxylic acids, which can be synthesized from D-glucose, offer new classes of peptide isosteres for medicinal chemistry (Glawar et al., 2013).
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which 2-methylazetidine belongs, are known to be precursors for obtaining 3-substituted azetidine-2-carboxylic acids . These acids can interact with various biological targets, depending on their specific substitutions.
Mode of Action
The compound’s interaction with its targets likely involves the formation of covalent or non-covalent bonds, leading to changes in the target’s structure and function .
Biochemical Pathways
Given that azetidines are used as precursors for 3-substituted azetidine-2-carboxylic acids , it is plausible that the compound could influence pathways involving these acids.
Result of Action
Given the compound’s potential role as a precursor for 3-substituted azetidine-2-carboxylic acids , it may contribute to the synthesis of these acids, which could have various effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methylazetidine hydrochloride . .
properties
IUPAC Name |
2-methylazetidine;hydrochloride |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.ClH/c1-4-2-3-5-4;/h4-5H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQBCZUEZOFZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1152113-37-5 |
Source
|
Record name | 2-methylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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